9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula and a CAS number of 13657-17-5. This compound is classified as an amine and is characterized by a benzoxepin core structure. It is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The hydrochloride salt form of this compound, 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, is also noted for its increased solubility in aqueous solutions, making it more suitable for various applications .
The synthesis of 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves several steps:
The synthetic routes may vary but often include the following conditions:
Key structural data includes:
9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can participate in various chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with biological targets at the molecular level. This compound may modulate neurotransmitter systems or other biochemical pathways depending on its application in medicinal chemistry. Specific pathways affected can include serotonin or dopamine receptor modulation .
The compound exhibits typical properties associated with amines and aromatic compounds:
Reactivity patterns include:
9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine serves several scientific purposes:
The construction of the methoxy-functionalized benzoxepin core employs strategically designed multi-step sequences that balance atom economy with functional group compatibility:
Ring-Closing Metathesis (RCM) Approach: A modular synthesis begins with methoxy-substituted allyl phenyl ethers undergoing Claisen rearrangement to generate ortho-allyl phenols. Subsequent O-allylation forms diene precursors suitable for RCM cyclization. Second-generation Grubbs catalysts facilitate ring closure at 80°C, achieving >85% yield for 6-methoxy-2,5-dihydro-1-benzoxepins. Subsequent catalytic hydrogenation saturates the exocyclic double bond while preserving the methoxy group. A notable advancement enables one-pot integration of Claisen rearrangement and RCM, achieving 98% yield for 6-methoxy intermediates [8].
Salicylaldehyde-Based Sequential Protocol: Economical synthesis starts with O-allylation of 5-methoxysalicylaldehyde derivatives, followed by Grignard addition (e.g., methylmagnesium bromide) to yield secondary alcohols. Pyridinium chlorochromate (PCC) oxidation generates ketones that undergo RCM to form the benzoxepinone core (72–89% yield). This route permits introduction of diverse C5 substituents prior to amine functionalization [8].
Table 1: Comparative Analysis of Benzoxepin Core Synthetic Methods
Method | Key Starting Material | Critical Step | Yield Range | Functional Flexibility |
---|---|---|---|---|
Ring-Closing Metathesis | Allyl phenyl ether | Grubbs-catalyzed cyclization | 85–98% | High (pre-cyclization modifications) |
Salicylaldehyde Route | 5-Methoxysalicylaldehyde | Oxidation/RCM sequence | 72–89% | Moderate (C5 substituents) |
Leuckart-Wallach Amination | Benzoxepinone | Reductive amination | 65–92% | Low (post-cyclization) |
Precise installation of the C5-amine group leverages both chemo- and stereoselective methodologies:
Leuckart-Wallach Reductive Amination: Treatment of 9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one with ammonium formate/formamide at 166–169°C effects reductive amination. Microwave-assisted modification reduces reaction time from 24 hours to 10 minutes while maintaining 65–92% yield. The reaction proceeds via iminium ion formation followed by hydride transfer from formate, displaying excellent tolerance for the methoxy group [6].
Lithiation-Electrophile Trapping: Directed ortho-lithiation of N-Boc-protected benzazepine analogs generates benzylic carbanions that react with electrophilic nitrogen sources (e.g., tosyl azide, O-mesitylsulfonylhydroxylamine). Subsequent deprotection yields 5-amino derivatives. This approach achieves regioselectivity >20:1 at the C5 position due to conformational constraints imposed by the oxepine oxygen [3].
Epoxide Aminolysis: Stereospecific ring-opening of 4,5-epoxybenzoxepins with aqueous ammonia occurs under mild conditions (40°C), yielding trans-5-amino-4-hydroxy derivatives with diastereoselectivity >95%. The trans configuration results from nucleophilic attack antiperiplanar to the epoxide oxygen, providing stereochemical control complementary to reductive amination [8].
Solvent polarity and catalyst architecture critically influence ring-forming efficiency and stereoselectivity:
RCM Optimization: Nonpolar solvents (toluene, dichloroethane) optimize diene pre-organization for RCM using Grubbs II catalyst (0.5–1 mol%). Polar aprotic solvents (DMF, acetonitrile) promote catalyst decomposition, reducing yields by 30–40%. Elevated temperatures (80°C) drive reaction completion but require inert atmosphere maintenance to prevent ruthenium deactivation [8].
Continuous Flow Hydrogenation: Saturated benzoxepin formation via continuous flow hydrogenation (Pd/C catalyst, 50 bar H₂, methanol solvent) enhances safety and reproducibility compared to batch processing. Residence time optimization (≤15 minutes) prevents N-dealkylation of sensitive amine products while achieving >99% conversion [8].
Diastereoselective Reduction: Chemoselective hydrogenation of 5-amino-2,3-dihydrobenzoxepines over palladium nanoparticles in ethanol/water (9:1) selectively saturates the C2-C3 bond without cleaving the C-N bond. Adding tetramethylethylenediamine (TMEDA) enables syn-dihydroxylation with >95% diastereoselectivity via substrate-directed orientation on osmium tetroxide [8].
Table 2: Solvent and Catalyst Systems for Key Transformations
Reaction | Optimal Solvent | Catalyst/Additive | Temperature | Yield Improvement |
---|---|---|---|---|
RCM Cyclization | Toluene | Grubbs II (0.5 mol%) | 80°C | +32% vs. DMF |
Leuckart Amination | Formamide | None (neat) | 166–169°C | 92% (microwave assisted) |
Continuous Hydrogenation | Methanol/Water | Pd/C (5 wt%) | 70°C | >99% conversion |
Epoxide Aminolysis | Ethanol/Water (3:1) | LiClO₄ (10 mol%) | 40°C | 88% with >95% de |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0